Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate
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Overview
Description
Methyl 2-(4-(5-chloro-2H-indazol-2-yl)phenyl)acetate is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a methyl ester group attached to a phenyl ring, which is further substituted with a 5-chloro-2H-indazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(5-chloro-2H-indazol-2-yl)phenyl)acetate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde precursor.
Coupling with Phenyl Acetate: The chlorinated indazole is then coupled with a phenyl acetate derivative under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(5-chloro-2H-indazol-2-yl)phenyl)acetate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols can replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Methyl 2-(4-(5-chloro-2H-indazol-2-yl)phenyl)acetate has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-(4-(5-chloro-2H-indazol-2-yl)phenyl)acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Niraparib: An indazole derivative used as an anticancer drug.
Pazopanib: A tyrosine kinase inhibitor with a similar indazole core.
MLi-2: A selective inhibitor for Leucine-Rich Repeat Kinase 2 (LRRK2) used in Parkinson’s disease research.
Uniqueness
Methyl 2-(4-(5-chloro-2H-indazol-2-yl)phenyl)acetate is unique due to its specific substitution pattern and the presence of the methyl ester group, which may confer distinct biological activities and chemical reactivity compared to other indazole derivatives .
Properties
CAS No. |
110127-25-8 |
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Molecular Formula |
C16H13ClN2O2 |
Molecular Weight |
300.74 g/mol |
IUPAC Name |
methyl 2-[4-(5-chloroindazol-2-yl)phenyl]acetate |
InChI |
InChI=1S/C16H13ClN2O2/c1-21-16(20)8-11-2-5-14(6-3-11)19-10-12-9-13(17)4-7-15(12)18-19/h2-7,9-10H,8H2,1H3 |
InChI Key |
APDKABLJFFGQLX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)N2C=C3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
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